molecular formula C8H4FNO B010758 2-Fluoro-4-formylbenzonitrile CAS No. 101048-76-4

2-Fluoro-4-formylbenzonitrile

Cat. No. B010758
M. Wt: 149.12 g/mol
InChI Key: MYUPCEIJNBAAFL-UHFFFAOYSA-N
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Patent
US06358985B1

Procedure details

To a solution of α,α-dibromo-4-cyano-3-fluorotoluene, as described above in Step B, (5.60 g, 19.1 mmol) in EtOH (255 mL) and water (45 mL) was added AgNO3. The mixture was heated to reflux for 3 hrs, then stood at ambient temperature for 18 hrs, then the solid was removed by filtration and the filtrate was concentrated under reduced pressure to a volume of approximately 20 mL. Water (30 mL) was added, and the mixture was concentrated to dryness in vacuo. The residue was partitioned between sat. aq. NaHCO3 (20 mL) and CH2Cl2 (50 mL). The aqueous layer was extracted further with CH2Cl2 (2×50 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was dried for several days at ca. 0.5 mm Hg to yield the desired aldehyde as a pale solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
255 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[C:5]([F:11])[CH:4]=1.[OH2:13]>CCO.[N+]([O-])([O-])=O.[Ag+]>[C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:13])=[CH:4][C:5]=1[F:11])#[N:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C1=CC(=C(C=C1)C#N)F)Br
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
255 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a volume of approximately 20 mL
ADDITION
Type
ADDITION
Details
Water (30 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between sat. aq. NaHCO3 (20 mL) and CH2Cl2 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried for several days at ca. 0.5 mm Hg

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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